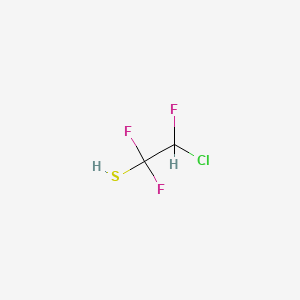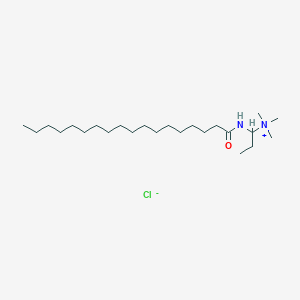
N~6~-L-Lysyl-L-Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-L-Lysyl-L-lysine: is a dipeptide composed of two lysine molecules linked by a peptide bond It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-L-Lysyl-L-lysine typically involves the coupling of two lysine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the lysine residues are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of N6-L-Lysyl-L-lysine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
化学反応の分析
Types of Reactions: N6-L-Lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield N6-acetyl-L-lysine, while reduction of the peptide bond can produce L-lysine .
科学的研究の応用
N6-L-Lysyl-L-lysine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins. It can also serve as a model compound for studying peptide bond formation and cleavage.
Biology: N6-L-Lysyl-L-lysine is used in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. It can also be used to investigate the role of lysine residues in protein function and stability.
Medicine: The compound has potential therapeutic applications, such as in the development of peptide-based drugs and as a component of drug delivery systems.
Industry: N6-L-Lysyl-L-lysine is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and food additives
作用機序
The mechanism of action of N6-L-Lysyl-L-lysine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and modification. For example, it can be incorporated into growing polypeptide chains by ribosomes during translation. Additionally, N6-L-Lysyl-L-lysine can undergo post-translational modifications, such as acetylation or methylation, which can affect protein function and stability .
類似化合物との比較
N6-acetyl-L-lysine: A derivative of lysine with an acetyl group attached to the amino group. It is involved in protein acetylation and plays a role in gene regulation.
N6-methyl-L-lysine: A lysine derivative with a methyl group attached to the amino group. It is a common post-translational modification in histones and is involved in chromatin remodeling.
N6-benzoyl-L-lysine: A lysine derivative with a benzoyl group attached to the amino group. .
Uniqueness: N6-L-Lysyl-L-lysine is unique due to its structure as a dipeptide composed of two lysine molecules. This structure allows it to serve as a versatile building block for the synthesis of more complex peptides and proteins. Additionally, its ability to undergo various chemical reactions and post-translational modifications makes it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
94613-75-9 |
|---|---|
分子式 |
C12H26N4O3 |
分子量 |
274.36 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
InChIキー |
ISWYJQKGNGBKJG-UWVGGRQHSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
正規SMILES |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)






